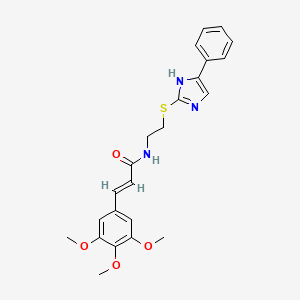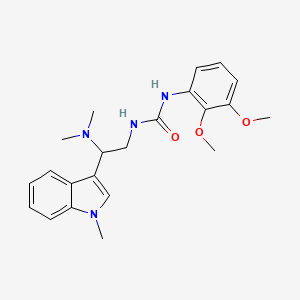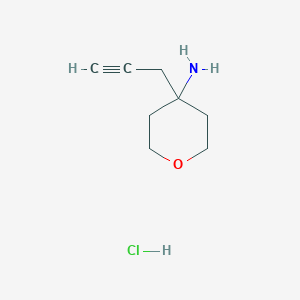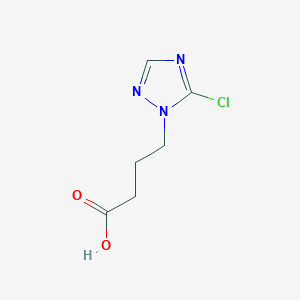
2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a chemical compound with the following properties:
- Catalog No.: S3070299
- CAS No.: 2034533-16-7
- Molecular Formula: C15H11F3N4O2S
- Molecular Weight: 368.33
- Intended Use: Research purposes only1.
Synthesis Analysis
- Unfortunately, specific details regarding the synthesis of this compound are not readily available in the search results.
Molecular Structure Analysis
- The molecular formula indicates that it contains fluorine, oxygen, nitrogen, sulfur, and carbon atoms. The structure likely involves a benzene ring, a triazole ring, and a thiophene moiety.
Chemical Reactions Analysis
- Without direct information on chemical reactions, we can infer that this compound may participate in various reactions typical of amides, triazoles, and aromatic compounds.
Physical And Chemical Properties Analysis
- Physical Properties : These include solubility, melting point, boiling point, and appearance (solid, liquid, or powder). Unfortunately, specific data for this compound are not provided.
- Chemical Properties : These would involve reactivity, stability, and interactions with other compounds. Again, detailed information is lacking.
Wissenschaftliche Forschungsanwendungen
Radioisotope Labeling for Tracing
Research involving similar compounds has explored the introduction of deuterium and tritium into molecules for tracing purposes in biological systems. The study by Shevchenko et al. (2014) on derivatives of benzamides labeled with hydrogen isotopes highlights the potential of using isotopically labeled compounds for tracing and studying biological pathways. This approach could be applicable for "2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide" in understanding its distribution, metabolism, and excretion in biological systems Shevchenko et al., 2014.
Antimicrobial and Antipathogenic Activity
Compounds with structural similarities, particularly those containing benzamide and thiourea derivatives, have been investigated for their antimicrobial and antipathogenic activities. Limban et al. (2011) synthesized acylthioureas with significant activity against bacterial strains known for biofilm formation, suggesting that related compounds could be explored for novel antimicrobial agents with antibiofilm properties. This indicates a potential application of "2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide" in the development of new antimicrobial strategies Limban et al., 2011.
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds, including those with thiourea and benzamide functionalities, form a significant part of chemical research due to their diverse biological activities. Studies such as those by Coppo and Fawzi (1997) on the synthesis of substituted thiadiazolo and triazinones offer insights into the methodologies that can be applied to synthesize and study the properties of complex molecules like "2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide." These methodologies are crucial for developing new compounds with potential biological activities Coppo & Fawzi, 1997.
Fluorescent Probes and Sensors
Another research area involves the development of fluorescent probes and sensors, where specific functionalities within a compound can interact with biological targets or environmental factors, leading to a fluorescent response. Tanaka et al. (2001) described the application of similar compounds in fluorescent probes sensing pH and metal cations, indicating the potential of "2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide" in sensor development Tanaka et al., 2001.
Safety And Hazards
- As indicated, this compound is not intended for human or veterinary use . Researchers should handle it with care and follow safety protocols.
- Specific hazards (toxicity, flammability, etc.) are not explicitly mentioned in the search results.
Zukünftige Richtungen
- Future research could focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.
- Synthetic Optimization : Develop more efficient synthetic routes.
- Toxicology Studies : Assess safety and potential risks.
Eigenschaften
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c1-24-14-12(17)10(4-11(16)13(14)18)15(23)19-5-8-6-22(21-20-8)9-2-3-25-7-9/h2-4,6-7H,5H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQPBQWYPXGVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CN(N=N2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2781796.png)
![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)
![(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2781800.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2781802.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2781806.png)

![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)
![Methyl 4-[(4-ethylphenyl)methoxy]benzoate](/img/structure/B2781810.png)

